Lithium-7

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Lithium-7 is a stable isotope of the chemical element lithium. It has three protons and four neutrons in its atomic nucleus, resulting in a mass number of seven . This compound is the most abundant isotope of lithium, constituting approximately 92.5% of all lithium found on Earth . It is known for its lightweight and low-density properties, making it essential in various applications, including nuclear research, battery technology, metal alloys, and medical treatments .

科学的研究の応用

Lithium-7 has numerous scientific research applications across various fields:

Chemistry: In chemistry, this compound is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy due to its favorable nuclear properties. It is also used in the study of reaction mechanisms and kinetics .

Biology and Medicine: In biology and medicine, this compound is used in the treatment of bipolar disorder and other psychiatric conditions. Lithium salts, such as lithium carbonate, are mood stabilizers that help manage symptoms of mania and depression .

Industry: In industry, this compound is a critical component in the production of lithium-ion batteries, which are widely used in portable electronic devices and electric vehicles. It is also used in the manufacture of metal alloys and ceramics .

Nuclear Research: this compound plays a vital role in nuclear research, particularly in nuclear fusion reactions. It is used as a coolant in nuclear reactors and as a target material in fusion experiments .

作用機序

Safety and Hazards

Lithium-ion batteries are the most widespread portable energy storage solution, but there are growing concerns regarding their safety . It is recommended to remove lithium-powered devices and batteries from chargers when they are fully charged, store devices and batteries in fire-resistant containers and in cool, dry locations .

将来の方向性

準備方法

Synthetic Routes and Reaction Conditions: Lithium-7 can be isolated from natural lithium sources through various methods. One common method involves the electrolysis of lithium chloride. In this process, lithium chloride is dissolved in a mixture of potassium chloride and heated to a temperature of 400–420°C. Electrolysis is then performed using graphite anodes and steel cathodes, resulting in the deposition of lithium metal .

Industrial Production Methods: Industrial production of this compound often involves the extraction of lithium from brine deposits. The brine is first concentrated through evaporation, and lithium is then precipitated as lithium carbonate. This lithium carbonate is further processed to produce lithium hydroxide, which can be converted to lithium chloride for electrolysis .

化学反応の分析

Types of Reactions: Lithium-7 undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, lithium reacts with oxygen to form lithium oxide (Li2O), a process that involves the oxidation of lithium. In reduction reactions, lithium can reduce other compounds, such as the reduction of copper(II) oxide to copper metal .

Common Reagents and Conditions: Common reagents used in reactions with this compound include oxygen, water, and halogens. For instance, lithium reacts vigorously with water to form lithium hydroxide and hydrogen gas. In reactions with halogens, lithium forms lithium halides, such as lithium chloride (LiCl) and lithium bromide (LiBr) .

Major Products Formed: The major products formed from reactions involving this compound include lithium oxide, lithium hydroxide, and lithium halides. These compounds have various industrial and scientific applications, such as in the production of ceramics, glass, and batteries .

類似化合物との比較

特性

IUPAC Name |

lithium-7 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li/i1+0 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXSMMKQMYFTQS-IGMARMGPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[7Li] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

7.01600343 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13982-05-3 |

Source

|

| Record name | 13982-05-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

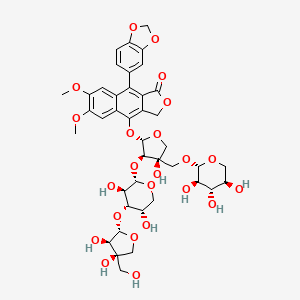

![(3S)-3-[(2R)-butan-2-yl]-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione](/img/structure/B1249469.png)

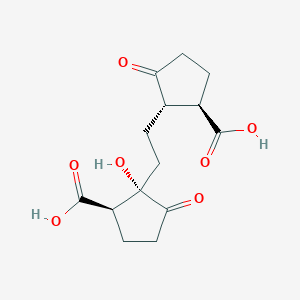

![2-[1-Amino-1-carboxy-2-(9H-xanthen-9-yl)-ethyl]-cyclopropanecarboxylic acid](/img/structure/B1249479.png)

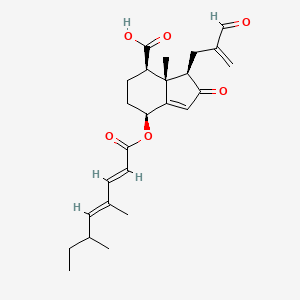

![[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2S,3R,4R,5R,6S)-4-hydroxy-2-methyl-5-(2-methylpropanoyloxy)-6-[[(1R,3S,5S,6S,7S,19S,21R,23S,24S,25R,26R)-24,25,26-trihydroxy-5,23-dimethyl-9-oxo-19-pentyl-2,4,8,20,22-pentaoxatricyclo[19.2.2.13,7]hexacosan-6-yl]oxy]oxan-3-yl]oxy-2-methyloxan-3-yl] 2-methylpropanoate](/img/structure/B1249482.png)

![(11S)-3,18-dihydroxy-14-[[2-[[(2R)-2-[[(2R)-3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid](/img/structure/B1249483.png)